![molecular formula C8H11BrN2 B169402 4-Bromo-6-tert-butylpyrimidine CAS No. 19136-36-8](/img/structure/B169402.png)
4-Bromo-6-tert-butylpyrimidine
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Overview
Description
Molecular Structure Analysis
The molecular structure of 4-Bromo-6-tert-butylpyrimidine consists of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. The ring is substituted at the 4-position with a bromine atom and at the 6-position with a tert-butyl group .Scientific Research Applications
Amide Synthesis Activation
“4-Bromo-6-tert-butylpyrimidine” may serve as an alternative amide activation system for direct transformations of tertiary and secondary amides, similar to its pyrimidine derivative TTBP . This application is crucial in pharmaceuticals where amides are a common motif.
Pharmaceuticals and Biological Systems
Given the importance of amide motifs in biological systems and pharmaceuticals, “4-Bromo-6-tert-butylpyrimidine” could be used in the synthesis of various amides, which is a prevalent chemical reaction in drug development .
Mechanism of Action
Target of Action
4-Bromo-6-tert-butylpyrimidine (4-Bromo-6-TBP) is primarily used as an amide activation system for the direct transformations of both secondary and tertiary amides . It serves as an alternative to pyridine derivatives like 2,6-di-tert-butyl-4-methylpyridine (DTBMP) and 2-fluoropyridine (2-F-Pyr.) .
Mode of Action
The compound interacts with its targets (secondary and tertiary amides) to facilitate their direct transformation . This interaction is part of an amide activation system that has been shown to be versatile for the transformations of both secondary and tertiary amides .
Biochemical Pathways
It is known that the compound plays a crucial role in amide transformation reactions . These reactions are fundamental in the synthesis of various alkaloids and N-containing medicinal agents .
Result of Action
The primary result of 4-Bromo-6-TBP’s action is the direct transformation of secondary and tertiary amides . This transformation is crucial in the synthesis of various alkaloids and N-containing medicinal agents .
properties
IUPAC Name |
4-bromo-6-tert-butylpyrimidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrN2/c1-8(2,3)6-4-7(9)11-5-10-6/h4-5H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJKBSZKDEPRJOZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=NC=N1)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20355786 |
Source
|
Record name | 4-bromo-6-tert-butylpyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20355786 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.09 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
19136-36-8 |
Source
|
Record name | 4-bromo-6-tert-butylpyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20355786 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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